dCeMM4 was identified through high-throughput screening of small molecule libraries aimed at discovering compounds with E3-dependent antiproliferative activity. The classification of dCeMM4 falls under molecular glue degraders, which are small molecules that promote the interaction between a target protein and an E3 ubiquitin ligase, leading to targeted degradation via the ubiquitin-proteasome pathway. This compound is particularly noted for its role in destabilizing cyclin K, a critical regulator in cell cycle progression.
The synthesis of dCeMM4 involves structure-guided drug design (SBDD) and high-throughput screening methodologies. Initial discovery utilized a library of approximately 2000 small molecules, focusing on those that exhibited E3 ligase-dependent activity. The synthesis process typically includes:
The synthetic pathway often includes modifications at specific sites to enhance efficacy and selectivity towards the target protein.
The molecular structure of dCeMM4 is characterized by its ability to form a ternary complex with cyclin K and the DDB1-CUL4B E3 ligase complex. Key structural features include:
Crystallographic studies have revealed that dCeMM4 binds in a manner that promotes effective ubiquitination of cyclin K, leading to its degradation.
dCeMM4 operates through a series of chemical reactions involving:
These reactions are critical for modulating cellular levels of cyclin K, impacting cell cycle regulation.
The mechanism by which dCeMM4 exerts its effects involves several key steps:
Quantitative proteomics has shown that treatment with dCeMM4 leads to significant destabilization and degradation of cyclin K within hours, underscoring its efficacy as a molecular glue degrader.
dCeMM4 exhibits several notable physical and chemical properties:
Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm these properties during development.
dCeMM4 has significant potential applications in various scientific fields:
dCeMM4 (chemical name: N-(5-methyl-1,3-thiazol-2-yl)-3-(5-methylfuran-2-carbonyl)-1,3-thiazolidine-4-carboxamide) was discovered through a targeted screening approach leveraging the ubiquitin-proteasome system's dependency on neddylation. Researchers screened ~2,000 cytostatic compounds in near-haploid KBM7 cell lines engineered with a hypomorphic mutation in UBE2M, which encodes a neddylation E2 enzyme essential for the activity of cullin-RING ligases (CRLs). This hypo-neddylated cellular model exhibited globally impaired CRL function but maintained viability, enabling the identification of compounds whose antiproliferative effects required functional CRLs. dCeMM4 emerged as a top candidate due to its selective cytotoxicity in wild-type cells versus UBE2M-mutant cells, indicating CRL-dependent activity [3]. Quantitative proteomics confirmed that dCeMM4 treatment triggered rapid depletion of cyclin K (CCNK), distinguishing it from other screening hits like dCeMM1 (a CRL4DCAF15-dependent RBM39 degrader) [3] [6].
Table 1: Key Characteristics of dCeMM4
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃S₂ |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 1281683-44-0 |
| Mechanism of Action | Molecular glue degrader of cyclin K |
| Primary E3 Ligase Engaged | CRL4B (via DDB1 adaptor) |
Target identification for dCeMM4 employed orthogonal functional genomics and proteomic techniques:
dCeMM4 induces cyclin K degradation by forming a ternary complex between cyclin K-bound CDK12 and the CRL4B adaptor protein DNA Damage Binding Protein 1 (DDB1):
dCeMM4 was profiled alongside structurally related hits (dCeMM1–dCeMM3) from the same screen:
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0